(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide
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Overview
Description
(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indoline core, a nitrophenyl group, and an acrylamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.
Acrylamide Formation: The acrylamide moiety is formed through an acylation reaction, where an acyl group is introduced to the indoline core.
Final Coupling: The final step involves coupling the ethyl group to the nitrogen atom of the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide
- (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide
Uniqueness
(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is unique due to its specific structural features, such as the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-ethyl-1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-21-20(25)18-13-15-5-3-4-6-17(15)22(18)19(24)12-9-14-7-10-16(11-8-14)23(26)27/h3-12,18H,2,13H2,1H3,(H,21,25)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURUAVUHBHPUTH-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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